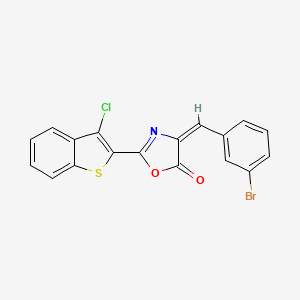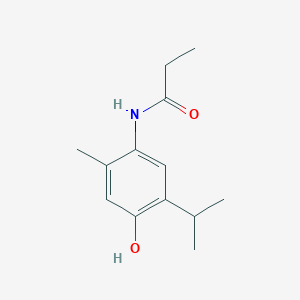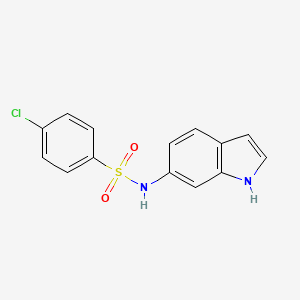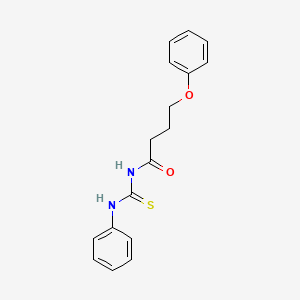![molecular formula C14H13Cl2NO2S B4694304 2-[(2,6-dichlorobenzyl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B4694304.png)
2-[(2,6-dichlorobenzyl)thio]-N-(2-furylmethyl)acetamide
描述
2-[(2,6-dichlorobenzyl)thio]-N-(2-furylmethyl)acetamide, commonly known as DBFA, is a chemical compound that has been extensively studied in the field of scientific research. This compound has gained significant attention due to its potential applications in the field of medicine and biochemistry.
作用机制
The mechanism of action of DBFA is not yet fully understood. However, some studies have suggested that DBFA exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. DBFA has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of pro-inflammatory cytokines. Furthermore, DBFA has been reported to disrupt bacterial cell membranes, leading to bacterial death.
Biochemical and Physiological Effects
DBFA has been reported to have various biochemical and physiological effects. Some of these effects include the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. DBFA has also been reported to inhibit the activity of COX-2, leading to the suppression of pro-inflammatory cytokine production. Additionally, DBFA has been reported to disrupt bacterial cell membranes, leading to bacterial death.
实验室实验的优点和局限性
DBFA has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to have potent anticancer, anti-inflammatory, and antimicrobial activity. However, DBFA also has several limitations. It is not yet fully understood how DBFA exerts its anticancer, anti-inflammatory, and antimicrobial activity. Additionally, the synthesis of DBFA has a moderate yield, which may limit its use in large-scale experiments.
未来方向
There are several future directions for the study of DBFA. One potential direction is to investigate the mechanism of action of DBFA in more detail. This could involve studying the effects of DBFA on specific cellular pathways and identifying the molecular targets of DBFA. Another potential direction is to explore the potential applications of DBFA in other areas, such as neurodegenerative diseases and cardiovascular diseases. Additionally, future studies could focus on improving the synthesis method of DBFA to increase its yield and reduce its cost.
Conclusion
In conclusion, DBFA is a chemical compound that has gained significant attention in the field of scientific research. It has been extensively studied for its potential applications in the field of medicine and biochemistry. DBFA has been reported to exhibit potent anticancer, anti-inflammatory, and antimicrobial activity. However, its mechanism of action is not yet fully understood, and there are several limitations to its use in lab experiments. Future studies could focus on investigating the mechanism of action of DBFA in more detail and exploring its potential applications in other areas.
科学研究应用
DBFA has been extensively studied for its potential applications in the field of medicine and biochemistry. Some of the areas where DBFA has been studied include cancer research, anti-inflammatory research, and antimicrobial research. DBFA has been reported to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DBFA has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, DBFA has shown antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
属性
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2S/c15-12-4-1-5-13(16)11(12)8-20-9-14(18)17-7-10-3-2-6-19-10/h1-6H,7-9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUFKGCCLXGSOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSCC(=O)NCC2=CC=CO2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-fluorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4694223.png)

![1-{2-[2-(3-methylphenoxy)ethoxy]ethyl}azepane](/img/structure/B4694237.png)

![4-methoxy-4-methyl-2-[4-(4-morpholinyl)-2-butyn-1-yl]-1-phenyl-1,3-pentanedione](/img/structure/B4694248.png)
![1-(2-furoyl)-4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B4694255.png)

![4-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]morpholine](/img/structure/B4694275.png)

![N-(4-bromobenzyl)-N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)acetamide](/img/structure/B4694292.png)
![3-{4-[(diethylamino)sulfonyl]phenyl}-N-methylpropanamide](/img/structure/B4694299.png)

![2-(1-adamantylmethyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4694312.png)
![methyl 2-({[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B4694332.png)